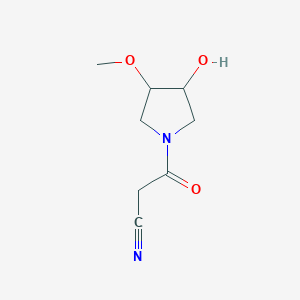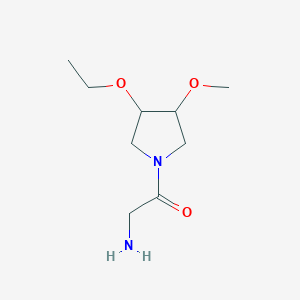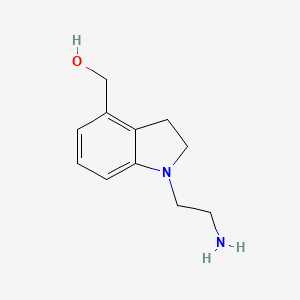
(1-(2-Aminoethyl)indolin-4-yl)methanol
Overview
Description
“(1-(2-Aminoethyl)indolin-4-yl)methanol” is a chemical compound with the molecular formula C11H16N2O . It is a derivative of indoline, a bicyclic organic heterocyclic compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an indoline core with an aminoethyl group attached . Indoline, also known as 2,3-dihydroindole, is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .Scientific Research Applications
Enantioselective Synthesis and Catalysis
Research by Martens et al. (1992) demonstrates the synthesis of chiral β-amino alcohols from (S)-2-indoline carboxylic acid, highlighting the potential of related indoline derivatives in enantioselective catalysis. The study illustrates the application of chiral oxazaborolidines derived from indoline compounds in the borane reduction of prochiral ketones to chiral secondary alcohols, emphasizing their utility in producing optically pure compounds (Martens et al., 1992).
Lipid Dynamics and Membrane Studies
Nguyen et al. (2019) explored the impact of methanol on lipid dynamics, using methanol as a solubilizing agent to study its effects on lipid flip-flop and transfer kinetics in biological membranes. This research underscores the relevance of solvents like methanol in understanding the behavior of lipid bilayers, which could be extrapolated to studies involving indolinyl methanol derivatives in membrane-associated processes (Nguyen et al., 2019).
Multicomponent Reactions and Molecular Diversity
Yang et al. (2015) reported on the formation of spiro[indoline-3,7′-pyrrolo[1,2-a]azepines] from a multicomponent reaction involving isatins and but-2-ynedioate in methanol. This study highlights the versatility of indoline derivatives in participating in complex reactions to yield structurally diverse molecules, which is central to drug discovery and synthetic organic chemistry (Yang et al., 2015).
Methanol Dehydrogenase Structure and Function
The research by Xia et al. (1996) on the gene sequence and three-dimensional structure of methanol dehydrogenase from Methylophilus W3A1 provides insights into enzyme catalysis involving methanol. Although focused on a specific enzyme, this research underscores the broader relevance of understanding interactions between methanol and biological molecules, potentially extending to indolinyl methanol derivatives in enzymatic studies (Xia et al., 1996).
Synthesis and Transformation
Studies on the synthesis and transformation of indoline and related compounds, such as the work by Cao et al. (2019), who constructed unique polyheterocyclic systems via a multicomponent reaction, demonstrate the synthetic utility of indoline derivatives in forming complex molecular architectures. This type of research paves the way for the development of new materials and bioactive molecules (Cao et al., 2019).
Future Directions
Indoline derivatives, including “(1-(2-Aminoethyl)indolin-4-yl)methanol”, have potential for further exploration in drug discovery due to their diverse biological activities . They are being studied for their potential applications in treating various diseases, including cancer and bacterial infections .
Mechanism of Action
Target of Action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This makes them useful in developing new derivatives for various treatments .
Mode of Action
Indole derivatives generally undergo electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Indole derivatives have been shown to have diverse biological activities, suggesting they could have a wide range of effects .
properties
IUPAC Name |
[1-(2-aminoethyl)-2,3-dihydroindol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-5-7-13-6-4-10-9(8-14)2-1-3-11(10)13/h1-3,14H,4-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWFNWFTRDKGCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC(=C21)CO)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



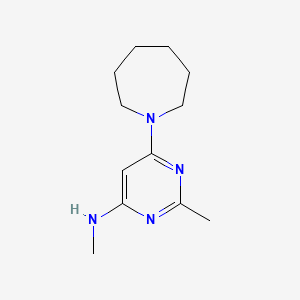
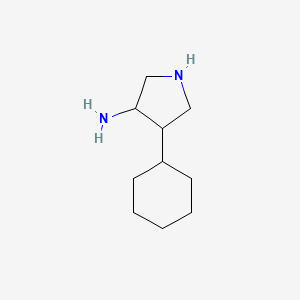
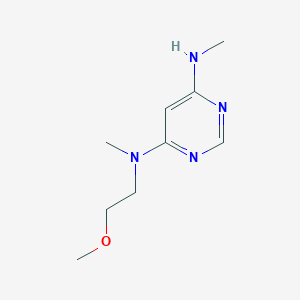
![1-[(Cyclobutylamino)methyl]cyclobutan-1-amine](/img/structure/B1493110.png)

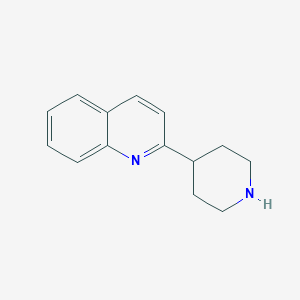


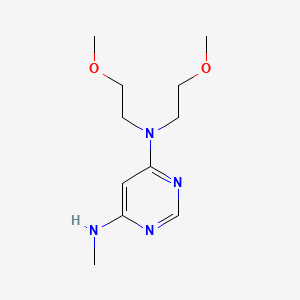

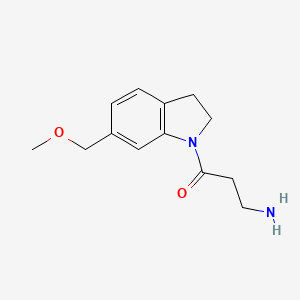
![2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one](/img/structure/B1493120.png)
